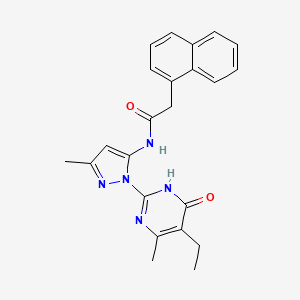

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

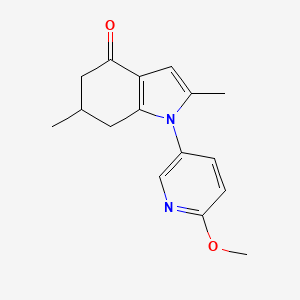

“N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a phenylpropyl group, which is a common moiety in organic chemistry, and a pyridin-3-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely involve an amide linkage between the phenylpropyl group and the pyridin-3-yl group .Chemical Reactions Analysis

The chemical reactions involving “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely depend on the specific conditions and reagents used. Amides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would depend on its specific structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches and Chemical Properties

- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a high-yielding and operationally simple method, which can be beneficial for producing N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide and its derivatives (Mamedov et al., 2016).

- Structural characterization of Cu(II) coordination polymers synthesized from N1,N2-di(pyridin-4-yl)oxalamide indicates a chain structure with hydrogen bonding and intermolecular interactions, forming an extended 2D network (Kuai et al., 2014).

- Polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide exhibit unique crystalline structures and intermolecular interactions, emphasizing the significance of hydrogen bonding in molecular packing and structural arrangement (Jotani et al., 2016).

Catalytic and Ligand Applications

- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has proven to be an effective ligand for copper-catalyzed coupling reactions, displaying versatility in various coupling processes (Chen et al., 2023).

- N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an apt promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, indicating its potential in facilitating diverse N-arylation products (Bhunia et al., 2022).

- N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides, enhancing the scope of catalysis in organic synthesis (Wang et al., 2015).

Material and Molecular Studies

- Pyridyl-substituted oxalamides form supramolecular complexes with unique architectures and interactions, demonstrating their utility in constructing organized structures (Zeng et al., 2008).

- The interaction of vanadium compounds with N1,N2-di(pyridin-4-yl)oxalamide results in trimeric and hexameric structures, highlighting its role in the formation of metal complexes (Maass et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-phenylpropyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKRPJUSAPBMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581391.png)

![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)

![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)

![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)

![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)